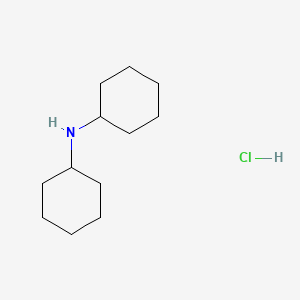

Dicyclohexylamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dicyclohexylamine hydrochloride and compounds with similar structures involves various methodologies, including the Hofmann elimination of quaternary ammonium salts, which has been identified as an efficient technique for industrial production. This method, among others, illustrates the diverse approaches to synthesizing complex organic molecules, highlighting the importance of catalytic technologies such as alkali and Lewis acid catalysis in these processes (Gogin et al., 2019).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of dicyclohexylamine hydrochloride were not directly found, related research indicates the significance of NMR spectroscopy, X-ray diffraction, and other analytical techniques in determining the molecular structures of complex organic compounds. These methodologies are critical in understanding the arrangement of atoms within a molecule and play a crucial role in the analysis of similar compounds (Failla et al., 2000).

Chemical Reactions and Properties

Research on compounds structurally related to dicyclohexylamine hydrochloride demonstrates a wide range of chemical reactions and properties, such as selective catalytic oxidation and hydroformylation. These studies shed light on the complex chemical behavior of these compounds, including reactivity, selectivity, and the influence of catalytic systems on their chemical transformations (Cao et al., 2018).

Applications De Recherche Scientifique

Inhibition of Bacterial Growth

Dicyclohexylamine hydrochloride has shown significant effects in inhibiting bacterial growth. For instance, Mattila, Honkanen-Buzalski, and Pösö (1984) found that 5 mM dicyclohexylamine completely arrested the growth of Streptococcus uberis and caused significant growth inhibition in other bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The study noted that the drug's effectiveness varied across different bacterial strains, with some showing resistance. This variance in sensitivity correlated with the bacteria's spermidine synthase sensitivity to dicyclohexylamine and its ability to lower spermidine concentration in bacterial cells (Mattila, Honkanen-Buzalski, & Pösö, 1984).

Genotoxicity Assessment

In the evaluation of dicyclohexylamine's genotoxic potential, Stanimirović et al. (2006) conducted a study focusing on its effects on mouse bone marrow cells. The research indicated significant increases in numerical and structural chromosomal aberrations at high doses of dicyclohexylamine. These findings suggest the compound's genotoxic potential in vivo, highlighting the importance of considering its usage in various medicinal contexts, particularly those involving human and veterinary medicine (Stanimirović et al., 2006).

Effects on Polyamine Content in Cells

Slotkin et al. (1984) investigated the impact of dicyclohexylamine on polyamine content in neonatal rat brain and heart. The study showed that dicyclohexylamine caused a dose-dependent depletion of spermidine, accompanied by a rise in other polyamines like putrescine and spermine. These alterations in polyamine levels were subject to tissue-specific compensatory metabolic adjustments, indicating that dicyclohexylamine's net activity involves its direct actions on spermidine synthesis combined with each tissue's response to polyamine depletion (Slotkin, Bartolome, Persons, & Whitmore, 1984).

Antifungal Properties

Kubis, Witek, and Szcześniak (1989) explored the antifungal properties of 2,4,5-trichlorophenol complexed with dicyclohexylamine in treating experimental mycosis. The study concluded that this complex exhibited comparable effectiveness to clotrimazole in treating mycosis, demonstrating the potential of dicyclohexylamine as an antifungal agent (Kubis, Witek, & Szcześniak, 1989).

Safety And Hazards

Dicyclohexylamine is combustible and corrosive . Avoid contact with acids, metals and strong oxidizing agents . Concentrated vapors may form explosive mixtures with air . Exposure to heated dicyclohexylamine may cause thermal burns . Heating the chemical to decomposition may release nitrogen oxides and other potentially toxic gases .

Orientations Futures

The behavior of dicyclohexylamine over a nickel catalyst in the gaseous phase under reaction conditions of 433–463 K and a high molar excess of hydrogenation gas during which the equilibrium reaction of hydrogenation/dehydrogenation plays an important role . Such reaction conditions are used in the industrial production of dicyclohexylamine by gas-phase hydrogenation of aniline or disproportionation of cyclohexylamine over a nickel catalyst .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNMTFSPSVOWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383148 | |

| Record name | ST018529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine hydrochloride | |

CAS RN |

4693-92-9 | |

| Record name | Dicyclohexylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST018529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

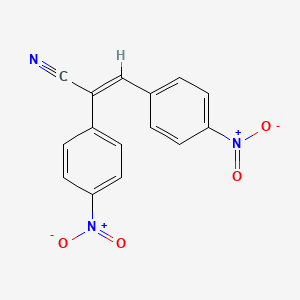

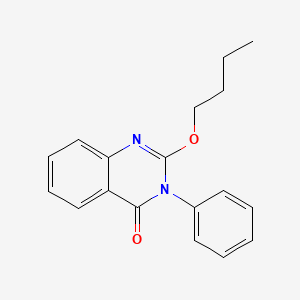

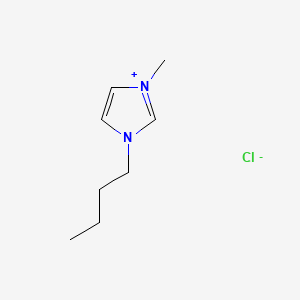

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)

![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)

![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)

![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224177.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B1224180.png)

![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)

![2-[[4-Ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-methylphenyl)ethanone](/img/structure/B1224185.png)